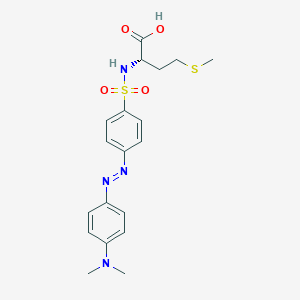

Dabsyl-L-methionine

Description

Contextual Significance of Amino Acid Derivatization in Research

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. consensus.app However, their analysis can be challenging as most amino acids lack strong chromophores or fluorophores, making them difficult to detect using common analytical techniques like UV-Vis spectrophotometry or fluorescence detection. jasco-global.com To overcome this limitation, a process called derivatization is employed. sigmaaldrich.com

Derivatization involves chemically modifying the amino acids to attach a "tag" or "label" that imparts desirable properties for analysis. sigmaaldrich.com This process can enhance the volatility of amino acids for gas chromatography or, more commonly, introduce a chromophoric or fluorophoric group for detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comshimadzu.com Pre-column derivatization, where the amino acids are modified before separation, is a widely used technique due to its ability to simplify the analytical system and offer high sensitivity. jasco-global.comshimadzu.com A variety of reagents are used for this purpose, each with its own set of advantages and disadvantages related to reaction speed, stability of the derivatives, and potential for interference. creative-proteomics.complos.org

Overview of Dabsyl-L-methionine as a Chromatographic Reagent

This compound is a derivative formed by the reaction of L-methionine with dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride). ontosight.ai Dabsyl chloride is a popular derivatizing agent because it reacts with both primary and secondary amino groups of amino acids to form stable, colored derivatives. researchgate.netmedchemexpress.com These dabsyl-amino acid adducts can be readily detected and quantified using spectrophotometry, typically at a wavelength of around 460-468 nm. medchemexpress.comjasco.hu

The use of dabsyl chloride, and by extension the study of derivatives like this compound, offers several advantages in analytical research. The derivatization procedure is relatively straightforward, and the resulting dabsylated amino acids are notably stable, which contributes to good reproducibility and accuracy in analytical methods. researchgate.netjascoinc.com This stability allows for reliable analysis of amino acids in complex biological samples such as urine. researchgate.net Furthermore, the detection of these derivatives in the visible region of the electromagnetic spectrum minimizes interference from other UV-absorbing compounds present in biological matrices. jascoinc.com

This compound itself is utilized in biochemical research as a derivatization agent and is particularly useful for amino acid analysis, peptide sequencing, and studying protein structure and function. ontosight.ai For instance, dabsylated methionine sulfoxide (B87167) has been used to measure the activity of methionine sulfoxide reductase, an important enzyme in cellular defense against oxidative stress. nih.gov

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Application/Property |

|---|---|---|---|

| This compound | C21H28N4O4S2 | 97684-99-6 | Chromatographic reagent, amino acid analysis. ontosight.ai |

| Dabsyl chloride | C14H14ClN3O2S | 56512-49-3 | Derivatizing agent for primary and secondary amines. medchemexpress.com |

| L-Methionine | C5H11NO2S | 63-68-3 | Essential amino acid, precursor for various metabolites. sigmaaldrich.com |

| This compound (R)-sulfoxide | C21H28N4O5S2 | Not Available | Used in studying enzyme activities, particularly those involved in sulfur metabolism and redox reactions. ontosight.ai |

Role of L-Methionine and its Metabolites in Biological Systems Relevant to this compound Research

L-methionine is an essential sulfur-containing amino acid, meaning it must be obtained through the diet in mammals. nih.gov Its significance extends far beyond its role as a building block for proteins. frontiersin.org Methionine metabolism is intricately linked to several critical cellular functions, making its accurate quantification, often facilitated by derivatization with reagents like dabsyl chloride, highly important in various research contexts.

Methionine is a precursor to a number of vital metabolites. nih.govresearchgate.net One of the most crucial is S-adenosyl-L-methionine (SAM), which is formed by the reaction of methionine with ATP. mdpi.com SAM is the primary methyl group donor for a vast number of methylation reactions that affect DNA, proteins, and lipids, thereby playing a key role in epigenetic regulation and gene expression. frontiersin.orgmdpi.com

The metabolism of methionine is also central to the maintenance of cellular redox balance. mdpi.com Through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione (B108866). mdpi.comwikipedia.org This pathway is particularly important under conditions of oxidative stress. frontiersin.org

Furthermore, methionine metabolism is connected to the synthesis of polyamines, which are essential for cell growth and proliferation, and to phospholipid homeostasis. mdpi.com Given these diverse and critical roles, the study of methionine and its metabolic pathways is fundamental to understanding cellular physiology and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. mdpi.comcreative-proteomics.com The ability to accurately measure levels of methionine and its metabolites, often through derivatization techniques, is therefore a cornerstone of research in these areas.

Table 2: Key Metabolites in the L-Methionine Pathway

| Metabolite | Role in Biological Systems | Relevance to Research |

|---|---|---|

| S-adenosyl-L-methionine (SAM) | Primary methyl group donor for methylation of DNA, proteins, and lipids. frontiersin.orgmdpi.com | Studied in epigenetics, cancer research, and as a therapeutic agent. nih.gov |

| S-adenosylhomocysteine (SAH) | Product of methylation reactions and precursor to homocysteine. creative-proteomics.com | Its ratio with SAM is an indicator of methylation potential. |

| Homocysteine | Intermediate in the methionine cycle; can be remethylated to methionine or enter the transsulfuration pathway. wikipedia.org | Elevated levels are a risk factor for cardiovascular disease. wikipedia.org |

| Cysteine | A non-essential amino acid synthesized from methionine; a precursor to glutathione. researchgate.netwikipedia.org | Important for antioxidant defense and protein structure. |

| Glutathione | A major intracellular antioxidant that protects against oxidative stress. researchgate.netwikipedia.org | Studied in relation to aging, disease, and cellular defense mechanisms. |

| Taurine | An amino sulfonic acid involved in various physiological processes. wikipedia.org | Synthesized from cysteine. wikipedia.org |

Compound Names Mentioned:

this compound

L-methionine

Dabsyl chloride

S-adenosyl-L-methionine (SAM)

Cysteine

Glutathione

this compound (R)-sulfoxide

S-adenosylhomocysteine (SAH)

Homocysteine

Taurine

o-phthalaldehyde (B127526) (OPA)

phenyl isothiocyanate (PITC)

dansyl chloride

9-fluorenylmethyl chloroformate (FMOC)

7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)

6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (B1207046) (AQC)

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUZBPDTRWEQW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555050 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97684-99-6 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of L Methionine for Dabsylation

Derivatization Chemistry of L-Methionine with Dabsyl Chloride

The synthesis of Dabsyl-L-methionine is achieved through the derivatization of L-methionine with 4-(4-dimethylaminophenylazo)benzenesulfonyl chloride, commonly known as dabsyl chloride. portlandpress.com This reaction involves the formation of a stable sulfonamide bond between the sulfonyl group of dabsyl chloride and the primary amino group of L-methionine. ontosight.aiportlandpress.com

A typical synthesis procedure involves dissolving L-methionine and sodium bicarbonate in a mixture of acetone (B3395972) and water. Dabsyl chloride is then added to this solution, and the mixture is stirred at room temperature for a couple of hours. portlandpress.com The sodium bicarbonate acts as a base, facilitating the nucleophilic attack of the amino group on the sulfonyl chloride. After the reaction, acetone is removed under vacuum, and the solution is acidified. This acidification leads to the precipitation of the this compound product, which can then be collected by filtration and washed with water. portlandpress.com Further purification can be achieved through chromatography. portlandpress.com

The resulting this compound possesses distinct spectral properties due to the dabsyl group, which contains a chromophore. ontosight.ai This characteristic makes it readily detectable and quantifiable using spectrophotometric and chromatographic techniques, which is fundamental to its application in amino acid analysis. ontosight.ai

Optimization of Dabsylation Reaction Conditions for Analytical Applications

For analytical applications, such as high-performance liquid chromatography (HPLC), the dabsylation reaction conditions are optimized to ensure complete and reproducible derivatization of amino acids. jasco.humdpi.com The goal is to produce stable, colored derivatives that can be separated and quantified with high sensitivity and accuracy. jasco.hu

Several factors influence the efficiency of the dabsylation reaction. These include pH, temperature, reaction time, and the concentration of the dabsyl chloride reagent. Research has shown that maintaining a specific pH is crucial for the reaction. For instance, some protocols utilize a sodium bicarbonate buffer or a sodium carbonate buffer at a pH of around 9. portlandpress.comnih.gov This alkaline environment ensures that the amino group of L-methionine is deprotonated and thus more nucleophilic.

The reaction is often carried out at an elevated temperature, for example, 70°C, to accelerate the derivatization process. nih.govunl.edu Reaction times can vary, but are typically in the range of 10 to 15 minutes. nih.govunl.edu The concentration of dabsyl chloride is also a critical parameter; a sufficient excess is used to drive the reaction to completion. unl.edu

For the analysis of complex biological samples, pre-column derivatization with dabsyl chloride is a well-established method. jasco.hu The stability of the dabsylated amino acids allows for easy handling and accurate quantification. jasco.hu The optimization of these conditions is essential for developing robust and reliable analytical methods for amino acid determination in various matrices. researchgate.netresearchgate.net

Preparation of Dabsylated L-Methionine Sulfoxide (B87167) Diastereomers (Dabsyl-L-Met-R-sulfoxide and Dabsyl-L-Met-S-sulfoxide) for Stereospecific Studies

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-(R)-sulfoxide and methionine-(S)-sulfoxide. ucsc.edu The preparation and separation of the dabsylated forms of these diastereomers, Dabsyl-L-Met-R-sulfoxide and Dabsyl-L-Met-S-sulfoxide, are crucial for stereospecific studies, particularly in the context of methionine sulfoxide reductase (Msr) enzymes. nih.govresearchgate.net These enzymes play a vital role in repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine, with MsrA being specific for the S-epimer and MsrB for the R-epimer. molbiolcell.orgnih.gov

One method to prepare a racemic mixture of dabsylated methionine sulfoxides involves the direct oxidation of this compound. nih.gov This can be achieved using an oxidizing agent like hydrogen peroxide in a solvent such as dimethyl sulfoxide (DMSO). nih.gov

For the preparation of individual diastereomers, a common approach involves first separating the non-dabsylated L-methionine sulfoxide diastereomers. nih.gov This can be accomplished through methods like precipitation with picric acid. nih.gov Once the individual R- and S-sulfoxide forms of L-methionine are isolated, they can be separately derivatized with dabsyl chloride using similar reaction conditions as for L-methionine itself. nih.gov

The resulting Dabsyl-L-Met-R-sulfoxide and Dabsyl-L-Met-S-sulfoxide can then be used as specific substrates in enzyme assays to investigate the stereospecificity of methionine sulfoxide reductases. nih.govnih.gov The ability to distinguish between the reduction of the R and S forms is fundamental to understanding the specific functions of MsrA and MsrB in cellular redox regulation and repair mechanisms. plos.orgbmbreports.org

Advanced Analytical Methodologies Employing Dabsyl L Methionine

High-Performance Liquid Chromatography (HPLC) Techniques for Dabsyl-L-methionine Analysis

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of this compound and other dabsylated amino acids. The method's high resolution, reproducibility, and sensitivity make it ideal for quantifying amino acids in diverse and complex matrices such as physiological fluids, protein hydrolysates, and food products. researchgate.netjasco.hu The derivatization with dabsyl chloride produces stable molecules that can be analyzed with high accuracy. jascoinc.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for separating dabsyl amino acids. scirp.orgresearchgate.net In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The derivatization of amino acids with the dabsyl group introduces a significant hydrophobic moiety, which allows for strong retention and effective separation on nonpolar stationary phases. researchgate.net

The separation mechanism relies on the hydrophobic interactions between the dabsyl part of the derivatized amino acid and the nonpolar stationary phase. A gradient elution is typically employed, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous buffer mobile phase is gradually increased. This increasing solvent strength systematically elutes the dabsyl amino acids from the column, generally in order of increasing hydrophobicity. This process allows for the separation of a complex mixture of dabsylated amino acids, including this compound, within a single analytical run. jascoinc.comjasco.hu Studies have demonstrated that RP-HPLC can successfully resolve 17 or more different dabsyl amino acids in under 45 minutes. jascoinc.com The dabsylated derivatives are noted for their stability, remaining viable for analysis for as long as a month. koreascience.kr

The primary advantage of dabsylation is the introduction of a chromophoric dabsyl group, which absorbs strongly in the visible light spectrum. researchgate.net This allows for highly selective and sensitive detection using a standard UV/Visible spectrophotometric detector, an instrument widely available in analytical laboratories. jascoinc.comresearchgate.net

Detection is typically performed at a wavelength between 436 nm and 468 nm. jasco.hukoreascience.krnih.govresearchgate.netresearchgate.net Monitoring at these higher wavelengths significantly reduces interference from other components in biological or complex samples that typically absorb in the UV region. jascoinc.com This leads to a cleaner baseline and improved sensitivity, allowing for quantification in the picomole to nanomole range. researchgate.net While the dabsyl group itself is not fluorescent, it has been shown to produce negative peaks with a fluorescent detector due to a strong quenching effect, offering an alternative detection strategy if a UV/Vis detector is unavailable. nih.gov

Developing a robust quantitative HPLC method for this compound involves the systematic optimization of several chromatographic parameters to achieve adequate separation (resolution), sensitivity, and accuracy. Key factors include:

Mobile Phase Composition: The pH and ionic strength of the aqueous buffer (e.g., sodium acetate (B1210297), phosphate (B84403) buffer) are critical. nih.gov Adjusting the pH can alter the retention times of dabsyl amino acids. koreascience.kr The choice and proportion of the organic modifier (typically acetonitrile) in the mobile phase directly control the elution strength. jasco.hunih.gov

Gradient Elution Program: The rate of change in the organic solvent concentration is optimized to ensure that all compounds of interest are well-resolved from each other and from matrix components. A typical gradient for dabsyl amino acids might start with a low percentage of acetonitrile and increase it over the run to elute the more hydrophobic derivatives. jasco.hunih.gov

Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 45°C) can improve peak shape, reduce viscosity of the mobile phase, and enhance reproducibility. psu.edu

Flow Rate: The mobile phase flow rate affects analysis time, resolution, and backpressure. It is optimized as a balance between speed and separation efficiency. jasco.hu

Validation of the developed method is crucial for quantitative applications. This involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). plos.orgmdpi.com For instance, one validated method for amino acids reported a linearity of R²≥0.99, relative standard deviations (RSDs) for peak area under 2.35%, and detection limits in the picomolar range. plos.org

Table 1: Examples of HPLC Conditions for Dabsyl Amino Acid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | SunFire™ C18 (3.0 x 50 mm, 3.5 µm) nih.gov | ZORBAX Eclipse Plus C18 (3.0 mmID x 50 mmL, 1.8 µm) jasco.hu | Reversed-phase column (C18) koreascience.kr |

| Mobile Phase A | 29 mM Acetate buffer (pH 4.16) nih.gov | 20 mM Sodium acetate buffer (pH 6.0)/Acetonitrile (85/15) jasco.hu | Buffer with L-benzylproline-Cu(II) chelate koreascience.kr |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile jasco.hu | Acetonitrile koreascience.kr |

| Gradient | 30% to 66.7% B (0-2 min), to 100% B (2-2.5 min) nih.gov | 10% to 30% B (0-5 min), to 60% B (5-7.2 min) jasco.hu | Isocratic or Gradient koreascience.kr |

| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min jasco.hu | Not Specified |

| Detection | 466 nm nih.gov | 468 nm jasco.hu | 436 nm koreascience.kr |

| Analyte Elution | Dabsyl-Met at 4.6 min nih.gov | Not Specified | Dabsyl-Met retention decreases with increasing pH and acetonitrile koreascience.kr |

The choice of HPLC column is paramount for the successful separation of dabsylated amino acids.

C18 Columns: C18 (or octadecylsilane) columns are the most widely used stationary phases for this application. jasco.hukoreascience.krnih.gov The long C18 alkyl chains provide a highly hydrophobic surface that effectively retains the dabsylated amino acids, enabling high-resolution separation via reversed-phase chromatography. The vast majority of published methods for dabsyl amino acid analysis employ a C18 column due to its robustness, versatility, and the strong retention it provides for these derivatives. nih.govmz-at.de

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica (B1680970) or zwitterionic phases) and a mobile phase with a high concentration of organic solvent. zodiaclifesciences.com It is particularly well-suited for separating very polar compounds that show little or no retention in reversed-phase chromatography. zodiaclifesciences.comchromatographyonline.com While dabsylation increases hydrophobicity, making RP-HPLC the primary choice, HILIC can be a powerful tool for analyzing underivatized amino acids or for methods where complementary selectivity is needed. nih.govchromatographyonline.com For example, HILIC columns with zwitterionic or amide functional groups have shown excellent performance in separating polar analytes like amino acids and organic acids. nih.govzodiaclifesciences.com

Capillary Electrophoresis (CE) for this compound and its Derivatives

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative to HPLC for the analysis of dabsylated amino acids. researchgate.netdntb.gov.ua Separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. Its advantages include extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption.

Micellar Electrokinetic Chromatography (MEKC) is a specific mode of CE that is particularly useful for separating both charged and neutral analytes. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte (buffer) at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudostationary phase.

For the analysis of dabsyl derivatives, neutral dabsylated amino acids can partition into the hydrophobic core of the micelles, while charged derivatives will interact with the charged micellar surface. This partitioning, combined with electrophoretic mobility, allows for the high-resolution separation of a complex mixture of dabsyl amino acids. nih.gov MEKC methods have been developed and validated for the stereospecific analysis of this compound and its sulfoxide (B87167) diastereomers. nih.govresearchgate.net One such validated method used a 35 mM sodium phosphate buffer (pH 8.0) containing 25 mM SDS, demonstrating good linearity and detection limits between 0.04 and 0.10 mM. nih.gov

Stereoselective Separation of Dabsylated Methionine Sulfoxide Diastereomers via CE

The oxidation of methionine results in the formation of methionine sulfoxide (MetO), which exists as two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govucsc.edu The ability to separate and quantify these diastereomers is crucial for studying the stereospecificity of enzymes like methionine sulfoxide reductases (Msrs). nih.govnih.gov Capillary electrophoresis (CE) has emerged as a powerful technique for the stereoselective separation of dabsylated L-methionine sulfoxide diastereomers. nih.govnih.gov

Derivatization with 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride) facilitates the separation and detection of these diastereomers. nih.gov A developed micellar electrokinetic chromatography (MEKC) method utilizes a successive multiple ionic-polymer layer coated fused-silica capillary for this purpose. nih.gov This coating, consisting of hexadimethrine and dextran (B179266) sulfate, provides a stable and strong cathodic electroosmotic flow (EOF), leading to highly repeatable migration times. nih.gov The separation is typically performed using a sodium phosphate buffer at pH 8.0, containing sodium dodecyl sulfate (SDS) as the micellar phase. nih.gov This methodology has been successfully applied to investigate the stereospecificity of methionine sulfoxide reductases and to determine enzyme kinetics. nih.gov

Another CE method for determining the activities of methionine sulfoxide reductase A and B is based on detecting the dabsyl derivative of L-methionine, the product of the enzymatic reaction. nih.gov This method offers baseline resolution of the dabsylated substrates, dabsyl L-methionine S-sulfoxide and dabsyl L-methionine R-sulfoxide, allowing for the assessment of substrate purity. nih.gov The separation is achieved on an uncoated fused-silica capillary using a potassium phosphate buffer (pH 8.0) containing N-lauroylsarcosine. nih.gov This rapid method, with a sample-to-sample time of approximately 20 minutes, requires no column regeneration. nih.gov

Furthermore, affinity capillary electrophoresis (ACE) has been explored for the separation of proteins containing oxidized methionine residues. d-nb.info By adding silver(I) or gold(I) ions to the background electrolyte (BGE), selective complexation with thioether groups over sulfoxides occurs, leading to a charge difference that enables the separation of species based on their methionine oxidation state. d-nb.info

Integration of Mass Spectrometry (MS) with this compound Detection

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly with electrospray ionization (ESI), has become a cornerstone for the sensitive and selective analysis of a wide range of metabolites, including dabsylated amino acids. nih.govmdpi.com

LC-ESI-MS Analysis of Dabsylated Metabolites

LC-ESI-MS/MS is a preferred method for analyzing dabsylated metabolites due to its high sensitivity and specificity. nih.gov The dabsylation of amino acids introduces the 4-dimethylaminoazobenzene-4'-sulfonyl group, which enhances their chromatographic retention on reversed-phase columns and improves their ionization efficiency in ESI-MS. researchgate.netresearchgate.net This derivatization allows for the reliable identification and quantification of amino acids in complex biological matrices. researchgate.netresearchgate.net

In a typical LC-ESI-MS/MS analysis of dabsylated amino acids, a high-performance liquid chromatograph is coupled to a tandem mass spectrometer. researchgate.net The separation is often achieved on a C18 column using a gradient elution. researchgate.net The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each dabsylated amino acid. researchgate.netoup.com For instance, the transition from m/z 413 to 224 is a common SRM setting for many dabsyl-amino acids. oup.com This approach has been successfully used to analyze amino acids in complex samples like food mediums. researchgate.net

Derivatization with dabsyl chloride is not limited to amino acids. It has also been used to enhance the detection of other compounds with primary or secondary amine groups, as well as phenolic hydroxyl groups. researchgate.netnih.gov The resulting derivatives are readily protonated in the positive electrospray mode, significantly improving their detection limits. nih.gov

Strategies for Mitigating Matrix Effects and Signal Suppression in MS Detection

A significant challenge in LC-ESI-MS analysis is the presence of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement. nih.govchromatographyonline.com This can compromise the accuracy and reproducibility of quantitative analyses. nih.govnih.gov

Several strategies are employed to mitigate these effects in the analysis of dabsylated compounds:

Sample Preparation: Effective sample cleanup is crucial to remove interfering matrix components. chromatographyonline.comnih.gov Techniques like solid-phase extraction (SPE) can be used to isolate the dabsylated analytes from the complex matrix. nih.govscispace.comrsc.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is a primary strategy. chromatographyonline.com The use of dabsylation itself can improve chromatographic retention, moving the analyte away from the early-eluting, often highly suppressing, part of the chromatogram. ddtjournal.com

Sample Dilution: A straightforward approach to reduce matrix effects is to dilute the sample extract. chromatographyonline.comresearchgate.net This reduces the concentration of interfering compounds, although it may also decrease the analyte signal to below the limit of detection if the initial concentration is low. chromatographyonline.com

Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for correcting matrix effects. chromatographyonline.comnih.gov The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate normalization of the signal. nih.gov

Derivatization: The derivatization process itself can help mitigate matrix effects. Introducing a permanently charged or easily ionizable group, as dabsyl chloride does, can significantly enhance the analyte's signal intensity, making it less susceptible to suppression by matrix components. nih.govnih.gov Studies have shown that derivatization can increase signal intensity by several hundred-fold. nih.gov

Mass Spectrometer Parameters: Adjusting the MS parameters, such as the ionization mode, can sometimes reduce matrix effects. nih.gov For example, some studies have found that the negative ion mode is less prone to matrix effects than the positive ion mode. nih.govresearchgate.net

By implementing a combination of these strategies, the impact of matrix effects on the quantitative analysis of this compound and other dabsylated metabolites can be effectively minimized, ensuring reliable and accurate results.

Validation Parameters and Quality Control in this compound Assays

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. For assays involving this compound, key validation parameters include linearity, dynamic range, precision, accuracy, and reproducibility. researchgate.netnih.gov

Linearity and Dynamic Range Determination

Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range. researchgate.net The dynamic range is the concentration range over which this linearity holds true. thno.org

For dabsylated amino acids, methods have been shown to have excellent linearity. researchgate.net For example, one HPLC method for 19 dabsylated amino acids demonstrated linearity in the concentration range of 0.05-0.5 mmol/l. researchgate.net Another study using LC-MS/MS for 18 common amino acid derivatives reported a good linear relationship between the peak area and concentration from 10 to 250 µM, with a coefficient of determination (R²) greater than 0.99. researchgate.net However, it was noted that the linearity for dabsyl-Lys was affected by signal suppression from dabsyl-Gln at lower concentrations, with linearity only being achieved in the 250-1000 µM range. researchgate.net

A micellar electrokinetic chromatography method for dabsylated methionine sulfoxide diastereomers was validated in the range of 0.15-2.0 mM. nih.gov An assay for propofol (B549288) derivatized with dansyl chloride, a similar sulfonyl chloride reagent, showed an analytical range of 20-20,000 ng/mL. nih.gov

The determination of linearity and dynamic range is crucial for establishing the quantitative capabilities of an assay.

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. tandfonline.com Accuracy is the closeness of the mean of a set of results to the true value. scielo.br Reproducibility assesses the precision between laboratories. nih.gov

Assays utilizing dabsyl chloride derivatization have demonstrated good precision and accuracy. researchgate.netjascoinc.com An HPLC method for free amino acids in wine was found to be precise, with coefficients of variation ranging from 0.53% to 5.54%. tandfonline.com A validated method for biogenic amines in chicken meat using dansyl chloride derivatization showed recovery (a measure of accuracy) between 92.25% and 102.25%. scielo.br

In a study validating a dabsylation method for amino acid analysis in different matrices, the method was found to be accurate (92% ± 2%) and precise at both the inter- and intra-day levels for concentrations up to 225 µM. researchgate.net The derivatized amino acids are also noted for their excellent stability, which contributes to the reproducibility of the method. jascoinc.comablelab.eu Dabsylated amino acids have been reported to be stable for one month at room temperature. jascoinc.comablelab.eu However, some studies have noted that dabsyl derivatives can be unstable under certain conditions, which could affect reproducibility. nih.gov

These validation parameters are critical for ensuring the quality and reliability of data generated from this compound assays.

Interactive Data Table: Validation Parameters for Dabsyl Amino Acid Analysis

| Parameter | Method | Analyte(s) | Range | Result | Reference |

| Linearity | HPLC-UV | 19 Amino Acids | 0.05-0.5 mmol/l | R² > 0.99 (assumed) | researchgate.net |

| Linearity | LC-MS/MS | 18 Amino Acids | 10-250 µM | R² > 0.99 | researchgate.net |

| Linearity | MEKC | MetO Diastereomers | 0.15-2.0 mM | Validated | nih.gov |

| Precision (CV%) | HPLC-UV | Free Amino Acids | N/A | 0.53 - 5.54% | tandfonline.com |

| Accuracy (Recovery) | HPLC-UV | Biogenic Amines | 47.2 mg/kg | 92.25 - 102.25% | scielo.br |

| Accuracy (Recovery) | Dabsylation Method | Amino Acids | up to 225 µM | 92% ± 2% | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, these parameters are crucial for its application in trace-level analysis, particularly in complex biological and food matrices.

The derivatization of amino acids with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) to form dabsylated (DABS) amino acids is a well-established pre-column derivatization technique in High-Performance Liquid Chromatography (HPLC). This process imparts a strong chromophore to the amino acid, allowing for highly sensitive detection in the visible wavelength range (typically around 465 nm), which minimizes interference from other components that absorb in the UV range. jascoinc.com

Research Findings on LOD and LOQ

General studies on the HPLC analysis of dabsylated amino acids have demonstrated the high sensitivity of the method. The detection limit for DABS-amino acids is consistently reported to be approximately 1 picomole (pmol). researchgate.netusp.org For reliable quantitative analysis, the limit of quantification is generally in the range of 2 to 5 pmol for an individual dabsylated amino acid. usp.org This level of sensitivity allows for the analysis of amino acid composition from very small sample sizes, such as 10 to 30 nanograms (ng) of a protein hydrolysate. usp.org

More specific research employing Micellar Electrokinetic Chromatography (MEKC), another powerful separation technique, has been used to analyze this compound. In a validated method for the stereospecific assay of methionine sulfoxide reductase activity, where this compound was a product, the limits of detection for the dabsylated analytes were found to be in the range of 0.04 to 0.10 millimolar (mM). nih.gov

The tables below summarize the reported LOD and LOQ values for methionine using the dabsylation method and compare them with other common analytical approaches. This comparison highlights the excellent sensitivity achieved with dabsyl derivatization.

Table 1: Limits of Detection and Quantification for this compound and Related Dabsylated Compounds.

For context, the following table presents LOD and LOQ values for L-methionine determined by other analytical methods, including those without derivatization or using different derivatizing agents.

Table 2: Comparative LOD and LOQ for L-methionine using various analytical methods.

The data clearly indicates that the use of dabsyl chloride as a derivatizing agent provides a highly sensitive method for the detection and quantification of L-methionine, making it suitable for demanding analytical applications where trace amounts of the amino acid need to be measured accurately. The stability of the this compound derivative further contributes to the reliability and reproducibility of these low-level measurements. jascoinc.com

Research Applications of Dabsyl L Methionine in Biochemical and Biomedical Sciences

Quantitative Amino acid Profiling in Complex Biological Matrices

Dabsyl-L-methionine is an integral component of a widely used derivatization technique for the quantitative analysis of amino acids in various complex biological samples. The derivatizing agent, dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride), reacts with the primary and secondary amino groups of amino acids, including methionine, to form stable, colored dabsyl-amino acid derivatives. researchgate.netresearchgate.net These derivatives exhibit strong absorbance in the visible region (around 425-436 nm), which allows for sensitive detection using UV-Vis detectors coupled with high-performance liquid chromatography (HPLC). pnas.orgnih.govjasco.co.uk This method is noted for its simple derivatization procedure, the stability of the resulting dabsylated amino acids, and good reproducibility. researchgate.netresearchgate.netnih.gov

Analysis of Free Amino Acids in Biological Samples (e.g., plasma, urine, tissues, cell lysates)

The dabsylation method is well-suited for the quantitative profiling of free amino acids in a range of biological fluids and tissues. Researchers have successfully applied this technique to measure amino acid concentrations in samples such as rat plasma and liver. nih.gov The methodology involves the direct derivatization of amino acids within the biological matrix, followed by separation and quantification using reversed-phase HPLC. nih.govnih.gov

For instance, a liquid-chromatographic procedure has been described for measuring amino acids in urine, which involves direct derivatization with dabsyl chloride. nih.gov This approach allows for the reliable analysis of urinary amino acids, with a sensitivity that can detect concentrations as low as 16 mg/L. nih.gov The stability of the dabsylated derivatives is a key advantage, allowing for consistent and reproducible measurements. nih.gov This technique has proven valuable in clinical chemistry, for example, in detecting elevated phenylalanine levels in the urine of individuals with phenylketonuria and identifying altered tryptophan concentrations in cancer patients. nih.gov The complete separation of various physiological amino acids can be achieved using gradient elution programs in HPLC. nih.gov

Application in Food and Feed Analysis for Amino Acid Content

The determination of amino acid composition is crucial for assessing the nutritional quality of food and animal feed. This compound, along with other dabsylated amino acids, is analyzed to provide a comprehensive amino acid profile. Methionine is an essential amino acid, often the first limiting one in poultry diets, making its accurate quantification vital for formulating nutritionally complete feed. usda.govunibo.it

The dabsylation-HPLC method provides a reliable means to analyze the amino acid content in complex food mediums. researchgate.net For example, it has been used to determine the amino acid composition of collagen-containing drinks. jascoinc.com The procedure typically involves acid hydrolysis of the food or feed sample to release individual amino acids, followed by derivatization with dabsyl chloride and subsequent HPLC analysis. jascoinc.com This method is robust and can reliably identify and quantify amino acids even in intricate food matrices. researchgate.net

Methodologies for Hydrolyzed Peptide and Protein Amino Acid Compositional Analysis

Determining the amino acid composition of proteins and peptides is a fundamental technique in biochemistry. The dabsylation method is a powerful tool for this purpose. The process begins with the complete hydrolysis of the protein or peptide into its constituent amino acids, typically using strong acids like hydrochloric acid. jascoinc.com

Following hydrolysis, the resulting amino acid mixture is derivatized with dabsyl chloride. The dabsylated amino acids, including this compound, are then separated and quantified by reversed-phase HPLC. jasco.co.ukjascoinc.com This pre-column derivatization technique is widely used due to the stability of the dabsyl-amino acid products and the high sensitivity of detection. jascoinc.com Kits are commercially available that include reagents and tools for both the vapor-phase acid hydrolysis and the subsequent dabsylation, streamlining the entire analytical process. jascoinc.com This methodology allows for the accurate determination of the amino acid composition from very small amounts of protein or peptide, often in the sub-microgram range. jasco.co.uk

Enzymatic Activity Assays Utilizing this compound Substrates

This compound and its derivatives, particularly its sulfoxide (B87167) forms, serve as valuable substrates in enzymatic assays. The chromophoric dabsyl group allows for the straightforward monitoring of the enzymatic reaction by spectrophotometry, typically using HPLC to separate the substrate from the product. pnas.orgresearchgate.net This approach is particularly prominent in the study of enzymes involved in methionine metabolism and repair.

Assessment of Methionine Sulfoxide Reductase (Msr) Family Activities

The Methionine Sulfoxide Reductase (Msr) system is a critical antioxidant defense mechanism that repairs oxidized methionine residues in proteins. pnas.org The Msr family consists of two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the S- and R-diastereomers of methionine sulfoxide (MetO), respectively. researchgate.netnih.govnih.gov Assays using dabsylated methionine sulfoxide substrates are commonly employed to measure the activity of these enzymes. nih.gov

To measure total Msr activity, a racemic mixture of this compound-R,S-sulfoxide (dabsyl-Met-R,S-O) is used as the substrate. nih.gov For specific assessment of MsrA or MsrB activity, the individual diastereomers, this compound-S-sulfoxide (dabsyl-Met-S-O) and this compound-R-sulfoxide (dabsyl-Met-R-O), are used. researchgate.netnih.gov The enzymatic reaction involves the reduction of the dabsylated methionine sulfoxide back to this compound, a reaction that is typically dependent on a reducing agent like dithiothreitol (B142953) (DTT). nih.govnih.gov The product, this compound, is then separated from the unreacted substrate by reversed-phase HPLC and quantified by its absorbance at approximately 436 nm. pnas.orgresearchgate.net

This compound-S-sulfoxide is the specific substrate used to characterize the activity of MsrA, the enzyme responsible for reducing the S-epimer of methionine sulfoxide. researchgate.netnih.gov The assay mixture typically contains a buffer (e.g., Tris-HCl or sodium phosphate), a reducing agent like DTT, the dabsyl-Met-S-O substrate, and the enzyme source, which could be a purified recombinant protein or a cell/tissue extract. pnas.orgnih.gov

The reaction is incubated at 37°C and then stopped, often by the addition of acetonitrile (B52724). pnas.orgnih.gov The amount of this compound produced is directly proportional to the MsrA activity. This HPLC-based assay has been instrumental in characterizing MsrA from various organisms, including yeast and mammals, and in demonstrating the enzyme's role in antioxidant defense. pnas.orgpnas.orgnih.gov For example, studies using this assay have shown that yeast strains overexpressing MsrA have significantly higher enzyme activity and increased resistance to oxidative stress. nih.gov Similarly, it was used to confirm the loss of MsrA activity in knockout mouse models. pnas.org

Table 1: Specific Activity of Yeast Methionine Sulfoxide Reductase A (MsrA)

Click to view data

| Enzyme Source | Substrate | Specific Activity (pmol/min/mg protein) |

| Recombinant yeast MsrA | Dabsyl-Met(O) | 43,074 |

| Extract of yeast parent strain | Dabsyl-Met(O) | 68 |

| Extract of yeast msrA mutant | Dabsyl-Met(O) | 0 |

Data sourced from studies on recombinant and native MsrA in Saccharomyces cerevisiae, demonstrating the high activity of the purified enzyme and the lack of activity in the mutant strain when using the dabsylated substrate. pnas.org

MsrB (Methionine-R-Sulfoxide Reductase) Activity Characterization

The characterization of Methionine-R-Sulfoxide Reductase (MsrB) activity is fundamentally reliant on assays utilizing dabsylated substrates. This compound-R-sulfoxide (dabsyl-Met-R-SO) is a widely used substrate for specifically measuring the enzymatic activity of the MsrB family of enzymes. nih.govresearchgate.netnih.gov The assay quantifies the reduction of dabsyl-Met-R-SO to this compound.

The standard reaction mixture for this assay typically includes a buffered solution (e.g., 50 mM sodium phosphate (B84403), pH 7.5), a reducing agent such as dithiothreitol (DTT), the substrate dabsyl-Met-R-SO, and the enzyme source, which could be a purified protein or a cell lysate. nih.govresearchgate.net The reaction is generally conducted at 37°C and is terminated by the addition of a solvent like acetonitrile. nih.govnih.gov The product, dabsyl-methionine, is then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), with detection at a wavelength of 436 nm. researchgate.net This method allows for a direct and sensitive measurement of MsrB's catalytic activity. nih.govnih.gov

Stereospecificity Studies of Msr Enzymes (e.g., MsrB3, Selenoprotein R)

The oxidation of methionine creates a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). researchgate.net The reduction of these epimers is catalyzed by two distinct and highly stereospecific enzyme families: Methionine-S-Sulfoxide Reductase (MsrA) and Methionine-R-Sulfoxide Reductase (MsrB). molbiolcell.orgnih.gov MsrA specifically reduces the S-epimer, while MsrB is specific for the R-epimer. nih.gov

Dabsylated forms of these diastereomers are instrumental in confirming this stereospecificity. For instance, studies using purified MsrB3 have shown that the enzyme effectively reduces dabsylated Met-R-SO but not dabsylated Met-S-SO, thereby demonstrating its strict stereospecificity. molbiolcell.org This principle extends to other MsrB isoforms, including MsrB1, also known as Selenoprotein R (SelR) or SelX. researchgate.net This selenocysteine-containing enzyme was identified as a major MsrB in mammals and also exhibits strict specificity for the R-diastereomer of methionine sulfoxide. researchgate.net The use of dabsylated substrates provides a clear and quantifiable method to dissect the distinct functions of MsrA and MsrB enzymes in cellular processes. nih.govmolbiolcell.org

Enzyme Kinetics Determination (Km and kcat values) for Met-Reducing Enzymes

Dabsyl-Met-R-SO is a key substrate for determining the kinetic parameters of MsrB enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.govunl.edu These values provide critical insights into the catalytic efficiency and substrate affinity of different enzyme isoforms.

Kinetic analyses have revealed significant differences among mammalian MsrB enzymes. For example, MsrB2 exhibits a much lower Km value compared to MsrB1 and MsrB3, suggesting it is more efficient at low concentrations of methionine sulfoxide. nih.govmolbiolcell.org Conversely, MsrB1 and MsrB3 are more active at higher substrate concentrations. nih.govmolbiolcell.org Furthermore, studies on cysteine (Cys) mutants of the selenoprotein MsrB1 have utilized dabsyl-Met-R-SO to quantify changes in catalytic efficiency, demonstrating that specific amino acid residues are crucial for optimal function. unl.edu The kcat values for these mutants were found to be significantly influenced by specific mutations, highlighting the utility of dabsylated substrates in detailed mechanistic studies. unl.edu

| Enzyme | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|

| MsrB1-Sec/SECIS | 1.0 | N/A | nih.govmolbiolcell.org |

| MsrB1-Cys | 1.1 | 0.016 | nih.govmolbiolcell.orgunl.edu |

| MsrB2 | 0.17 | N/A | nih.govmolbiolcell.org |

| MsrB3 | 2.9 | N/A | nih.govmolbiolcell.org |

| MsrB1-Cys (G77H/F97N mutant) | 4.9 | 0.235 | unl.edu |

N/A: Not available in the cited sources.

Applications in Investigating Redox Homeostasis and Oxidative Stress Pathways

The reversible oxidation of methionine residues in proteins is a critical component of cellular antioxidant defense systems and redox signaling. nih.govnih.gov The MsrA/B enzyme system repairs oxidatively damaged proteins by reducing methionine sulfoxide back to methionine, thereby playing a crucial role in maintaining redox homeostasis. nih.govnih.gov Methionine restriction has been shown to reduce oxidative stress, suggesting a deep connection between methionine metabolism and the body's redox state. nih.govresearchgate.net

Assays using this compound and its sulfoxide derivatives are pivotal for quantifying Msr activity, which serves as a functional readout of this important repair pathway. researchgate.net By measuring the capacity of a cell or tissue to reduce methionine sulfoxide, researchers can investigate how different conditions, such as disease states or exposure to toxins, impact cellular redox control. nih.gov For example, quantifying MsrB activity provides a direct measure of the cell's ability to repair R-Met-SO protein damage, a key event in oxidative stress. Therefore, this compound is an essential tool for studying the molecular mechanisms that protect cells from oxidative damage and regulate protein function through redox-sensitive methionine residues. researchgate.netnih.gov

Contribution to Proteomics and Metabolomics Research

This compound contributes significantly to the fields of proteomics and metabolomics by enabling the functional characterization of enzymes central to methionine metabolism. nih.gov Proteomics studies can identify and quantify Msr enzymes, while metabolomics can measure the levels of methionine and its derivatives. nih.govnih.gov Assays using this compound bridge these two fields by providing a functional measure of enzyme activity, which is crucial for understanding the dynamic cellular response to stimuli like oxidative stress. nih.gov

Role in Targeted Metabolite Analysis for Biomarker Discovery

Targeted metabolomics aims to quantify specific, selected metabolites to identify biomarkers associated with particular physiological or pathological states. drugtargetreview.com Methionine and its related metabolites, including methionine sulfoxide, are often included in targeted panels due to their central role in cellular metabolism and their association with various diseases, including cardiovascular disease, cancer, and inherited metabolic disorders. nih.govmdpi.com

The analytical methods developed around this compound are directly applicable to targeted metabolite analysis. By enabling the precise quantification of Msr enzyme activity, these assays provide functional data that complements direct measurements of metabolite concentrations. nih.govnih.gov For instance, an increase in methionine sulfoxide levels in plasma could be a biomarker for oxidative stress; an accompanying decrease in Msr activity, measured using a dabsyl-based assay, would provide crucial mechanistic insight, pointing to a compromised repair system. nih.gov This combined approach strengthens the potential for discovering and validating robust biomarkers for diagnosis and therapeutic monitoring. drugtargetreview.commdpi.com

Integration with Multi-Omics Approaches for Systems Biology Studies

Systems biology seeks to understand complex biological systems by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govsryahwapublications.com A significant challenge in this field is integrating static measurements (like gene sequences or metabolite levels) with dynamic functional information. wiley-vch.de

Data on enzyme activity, such as that obtained from assays using this compound, provides this critical functional layer. nih.gov For example, a multi-omics study might reveal that under a specific stress condition, the gene for MsrB3 is upregulated (transcriptomics), leading to increased MsrB3 protein levels (proteomics). An assay using dabsyl-Met-R-SO can then confirm whether this increase in protein corresponds to a proportional increase in functional enzyme activity. nih.govmolbiolcell.org This functional validation is essential for building accurate computational models of metabolic pathways and cellular stress responses. nih.gov Integrating such kinetic data allows for a more comprehensive and mechanistic understanding of how biological systems operate and respond to perturbations, which is the core goal of systems biology. wiley-vch.demdpi.com

Studies on Polypeptide Modifications and Bioconjugation

The site-selective modification of polypeptides is a cornerstone of chemical biology, enabling the synthesis of functionalized proteins and peptides for therapeutic and diagnostic applications. nih.govresearchgate.net While significant progress has been made, the selective functionalization of certain amino acid residues, such as methionine, remains a challenge due to the relatively weak nucleophilicity and hydrophobicity of its thioether side chain. nih.govprinceton.edu Bioconjugation at methionine residues offers a powerful strategy to introduce novel functionalities, create peptide-drug conjugates, and probe biological processes. nih.govnih.gov Recent advancements have focused on developing methods for the late-stage functionalization of methionine within complex polypeptides, including its oxidation to methionine sulfoximine (B86345), which can then serve as a handle for further chemical elaboration. rsc.orgresearchgate.net

Monitoring Formation and Elaboration of Methionine Sulfoximine in Peptides

A key application of this compound is in the development and monitoring of novel bioconjugation strategies. The dabsyl group, a well-known chromophore, allows for facile detection and quantification of labeled peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) at visible wavelengths (around 466-500 nm), simplifying the analysis of reaction efficiency and conversion rates. rsc.orgrsc.orgnih.gov

Recent research has demonstrated a method for the direct, one-step oxidation of methionine residues within polypeptides to form NH-sulfoximines. researchgate.net To optimize and explore the scope of subsequent modifications on this newly formed group, a model peptide containing dabsyl-labeled methionine sulfoximine was synthesized. rsc.orgresearchgate.net This labeled peptide served as a crucial tool for analyzing the efficiency of copper(II)-mediated N–H cross-coupling reactions with a variety of arylboronic acid reagents. rsc.org The presence of the dabsyl chromophore allowed for straightforward yield determination by HPLC analysis, as neither the peptide backbone, other amino acid side chains, nor the coupling reagents absorb significantly at the monitored wavelength. rsc.org

The study revealed that various arylboronic acids, particularly those with electron-withdrawing substituents, successfully coupled with the sulfoximine nitrogen. rsc.org This method identifies the methionine sulfoximine residue as a new site for chemoselective, bioorthogonal bioconjugation, with the dabsyl-labeled substrate being instrumental in quantifying the success of the reaction. rsc.orgresearchgate.net

| Arylboronic Acid Reagent | Yield (%) |

|---|---|

| 2-Nitrophenyl boronic acid | 85 |

| 4-Nitrophenyl boronic acid | 84 |

| 2-Trifluoromethylphenyl boronic acid | 82 |

| 2-Formylphenyl boronic acid | 79 |

| 2,4-Dichlorophenyl boronic acid | 75 |

| 2-Chlorophenyl boronic acid | 73 |

| 4-Cyanophenyl boronic acid | 68 |

| 4-Methoxyphenyl boronic acid | 51 |

| Phenylboronic acid | 45 |

Development of Dabsyl-Labeled Peptides for Structural and Functional Investigations

The incorporation of the dabsyl moiety into peptides is a widely used strategy for studying their structure and function. Dabsyl chloride reacts readily with primary and secondary amino groups, making it a versatile tool for labeling peptides. researchgate.net The dabsyl group can act as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications, often paired with a fluorophore like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). In an intact peptide, the proximity of dabsyl to the fluorophore quenches the fluorescence. Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This principle is widely applied in developing assays to measure the activity of proteases.

For instance, Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorogenic peptide substrate used to test the peptidase activity of the LasA protease from Pseudomonas aeruginosa. medchemexpress.com Cleavage of the peptide by the enzyme separates the dabsyl quencher from the EDANS fluorophore, leading to a fluorescent signal that is proportional to enzyme activity.

Furthermore, dabsyl (often referred to as DABCYL in this context) modification has been shown to enhance the cellular uptake of cell-penetrating peptides (CPPs). nih.gov Studies using a dabsyl-conjugated cyclic deca-arginine peptide (cR10) demonstrated that the modification improved the uptake efficiency of synthetic protein cargoes into living cells. The dabsyl moiety appeared to increase the formation of "nucleation zones," which are points of entry for the CPPs into the cell. nih.gov This highlights the role of dabsyl not just as a passive label but as a functional component that can influence the biological activity of a peptide.

| Dabsyl-Labeled Peptide/System | Application | Principle of Investigation |

|---|---|---|

| Dabsyl-labeled methionine sulfoximine peptide | Monitoring bioconjugation reaction efficiency. rsc.org | Chromophoric label for quantification by HPLC. rsc.orgrsc.org |

| Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans | Assaying protease activity (LasA protease). medchemexpress.com | FRET-based quenching; cleavage separates Dabsyl from EDANS, restoring fluorescence. |

| DABCYL-conjugated cyclic deca-arginine (cR10) | Investigating and improving cellular uptake of protein cargo. nih.gov | The Dabsyl/DABCYL moiety enhances the formation of cell entry points. nih.gov |

Comparative Analysis with Other Amino Acid Derivatization Reagents

Evaluation of Dabsyl Chloride Advantages (Stability, Detection Sensitivity, Reproducibility)

Dabsyl chloride presents several key advantages in the pre-column derivatization of amino acids for high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Stability: One of the most significant advantages of dabsyl chloride is the exceptional stability of its derivatives. jascoinc.comgrom.de Dabsylated amino acids, including dabsyl-L-methionine, are notably stable, with some studies reporting stability for up to one month at room temperature. jascoinc.com This high stability allows for the preparation of multiple samples for automated analysis without significant degradation, a clear advantage over less stable derivatives like those produced by o-phthalaldehyde (B127526) (OPA). usda.gov

Detection Sensitivity: Dabsyl chloride reacts with amino acids to form colored derivatives that are detected in the visible (VIS) region of the electromagnetic spectrum, typically around 436-465 nm. jascoinc.comgrom.deuj.edu.pl This is a distinct advantage as it minimizes interference from the many biological compounds that absorb in the ultraviolet (UV) range, leading to cleaner chromatograms and more reliable quantification. uj.edu.pl The detection limits for dabsylated amino acids are in the low picomole to femtomole range, making it a highly sensitive technique. univ-rennes1.fr For instance, a detection limit of about 1 pmol is achievable for dabsyl-amino acids. univ-rennes1.fr

Reproducibility: Analytical methods employing dabsyl chloride derivatization demonstrate excellent reproducibility. researchgate.net The derivatization procedure is straightforward and yields consistent results. researchgate.net Studies have reported relative standard deviation (RSD) values for intra-day and inter-day reproducibility to be low, often less than 7.0%, indicating a high degree of precision. nih.gov One study on biogenic amines showed that the RSD for dabsylated derivatives was lower than 5%. scispace.com

Comparison with Dansyl Chloride and OPA-based Methods

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is structurally related to dabsyl chloride and is another popular reagent for derivatizing primary and secondary amines. researchgate.net Like dabsyl chloride, it produces stable derivatives. gimitec.com However, there are key differences. Dansyl derivatives are typically detected via fluorescence (excitation ~324-340 nm, emission ~510-559 nm) or UV absorption at lower wavelengths (e.g., 214 nm, 246 nm, 325 nm for dansyl glycine), which can be more susceptible to interference from matrix components than the visible-light detection of dabsyl derivatives. researchgate.netresearchgate.net The derivatization time for dansylation can also be longer, and it may require the use of ammonia (B1221849) to remove excess reagent, which is not necessary for the dabsylation reaction. uj.edu.pl

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. creative-proteomics.com A major advantage of OPA is the speed of the reaction, which can be completed in minutes at room temperature. jafs.com.pl However, OPA suffers from two significant drawbacks. Firstly, it does not react with secondary amines like proline. usda.gov Secondly, the resulting derivatives are notoriously unstable, requiring immediate analysis after preparation. creative-proteomics.com In contrast, dabsyl chloride reacts with both primary and secondary amines and forms highly stable products, making it more versatile and convenient for routine analysis. researchgate.netusda.gov

| Feature | Dabsyl Chloride | Dansyl Chloride | OPA (o-Phthalaldehyde) |

|---|---|---|---|

| Reacts With | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines Only |

| Derivative Stability | Very high (stable for days to a month) jascoinc.com | High (stable for hours to days) gimitec.com | Low (unstable, requires immediate analysis) creative-proteomics.com |

| Detection Method | VIS Absorption (~436-465 nm) jascoinc.comuj.edu.pl | Fluorescence (Ex: ~340 nm, Em: ~510 nm) / UV researchgate.net | Fluorescence (Ex: ~340 nm, Em: ~455 nm) |

| Interference | Low (detection in VIS range avoids UV-absorbing compounds) uj.edu.pl | Potential for interference from fluorescent/UV-absorbing matrix components. | Reagent itself is not fluorescent, reducing background. |

| Reaction Time | 10-30 minutes at elevated temperature (~70°C) researchgate.net | Longer (e.g., 60 min at 60°C) researchgate.net | Fast (minutes at room temperature) jafs.com.pl |

Assessment Against FMOC-Cl and Other Fluorescence/UV-VIS Enhancing Reagents

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. jafs.com.pl The derivatization reaction is rapid. jafs.com.pl However, a significant drawback of FMOC-Cl is that the reagent itself and its hydrolysis byproduct (FMOC-OH) are fluorescent, which can interfere with the quantification of the derivatized amino acids. jafs.com.pl This often necessitates an extraction step to remove the excess reagent before HPLC analysis, adding complexity to the procedure. creative-proteomics.com Dabsyl chloride, with its detection in the visible spectrum, circumvents this type of interference. uj.edu.pl While some studies have reported instability of dabsyl derivatives when used for batch injections, others highlight their superior stability compared to FMOC derivatives under different conditions.

Other Reagents: Various other reagents like phenylisothiocyanate (PITC) are also used. PITC derivatives are stable for several weeks and can be detected by UV. creative-proteomics.com However, the derivatization and analysis can be labor-intensive. grom.de In comparison, the dabsylation procedure is often considered simpler. researchgate.net

| Feature | Dabsyl Chloride | FMOC-Cl | PITC (Phenylisothiocyanate) |

|---|---|---|---|

| Reacts With | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |

| Derivative Stability | Very high jascoinc.com | High (stable for >48 hours) | High (stable for several weeks) creative-proteomics.com |

| Detection Method | VIS Absorption (~436-465 nm) jascoinc.comuj.edu.pl | Fluorescence (Ex: ~265 nm, Em: ~310-340 nm) / UV gimitec.comjafs.com.pl | UV Absorption (~254 nm) |

| Interference | Low from biological matrices uj.edu.pl | Interference from excess reagent and byproducts jafs.com.pl | Can require complex cleanup |

| Detection Limit | ~1 pmol univ-rennes1.fr | Femtomole range | ~1 pmol creative-proteomics.com |

Suitability of this compound in Specific Analytical Contexts versus Alternatives

The choice of derivatization reagent is highly dependent on the specific analytical context, including the sample matrix, the required sensitivity, and the available instrumentation. The derivatization of L-methionine with dabsyl chloride to form this compound is particularly well-suited for several scenarios.

For the analysis of amino acids in complex biological samples such as plasma, urine, or food hydrolysates, the use of dabsyl chloride is highly advantageous. researchgate.netresearchgate.net These matrices often contain a multitude of endogenous compounds that absorb UV light. By shifting the detection wavelength to the visible spectrum, dabsyl chloride significantly reduces the likelihood of co-eluting interferences, leading to more accurate and reliable quantification of methionine and other amino acids. uj.edu.pl

Furthermore, in high-throughput laboratories where automated systems are used to process large numbers of samples, the exceptional stability of dabsyl derivatives is a major benefit. jascoinc.comgrom.de Samples can be prepared in batches and left in an autosampler for extended periods without fear of degradation, which is a significant issue with unstable derivatives from reagents like OPA. usda.gov While fluorescent methods using dansyl chloride or FMOC-Cl can offer very low detection limits, the potential for interference and the need for extra cleanup steps can make dabsyl-based methods more robust and easier to implement for routine analysis. The derivatization of methionine sulfoxide (B87167) with dabsyl chloride has also been successfully used to monitor enzyme activity, demonstrating its utility in specific biochemical assays.

Future Directions and Emerging Research Avenues for Dabsyl L Methionine

Development of Automated and High-Throughput Derivatization Procedures

The manual, pre-column derivatization of amino acids is often laborious and can be a source of variability in quantitative analysis. niscpr.res.in Consequently, a significant future direction is the development of fully automated and high-throughput derivatization methods. niscpr.res.in The goal is to integrate the derivatization step directly into the analytical workflow, typically within an autosampler, just prior to injection into the separation system. jasco-global.comresearchgate.net This approach offers several advantages over manual procedures.

Key Advantages of Automated Derivatization:

Improved Precision and Reproducibility: Automation minimizes human error associated with reagent pipetting, reaction timing, and sample handling, leading to higher precision. niscpr.res.in

Enhanced Stability: Some derivatized amino acids can be unstable. Automating the process ensures that the time between derivatization and analysis is consistent and minimized, improving the accuracy of quantification for less stable derivatives. niscpr.res.in

While many automated systems have been developed using reagents like o-phthalaldehyde (B127526) (OPA), the principles are readily applicable to dabsyl chloride. niscpr.res.injasco-global.com Commercially available kits, such as the DAB-Label kit, already aim to simplify the dabsylation process, and the next logical step is their full integration into automated liquid handling and HPLC/UHPLC systems. jasco.hujascoinc.com

Table 1: Comparison of Manual vs. Automated Derivatization for Dabsyl-L-methionine Analysis

| Feature | Manual Derivatization | Automated Derivatization |

|---|---|---|

| Throughput | Low; sequential and labor-intensive. | High; derivatization occurs in parallel with analysis. niscpr.res.in |

| Reproducibility | Operator-dependent; subject to variability. | High; machine-controlled timing and volumes. niscpr.res.in |

| Sample Volume | Typically requires larger sample and reagent volumes. | Can be miniaturized, conserving precious samples. |

| Hands-on Time | High; requires constant operator attention. | Minimal; "set and forget" operation. researchgate.net |

| Integration | Offline process separate from the analytical instrument. | Online process integrated into the HPLC/UHPLC system. jasco-global.com |

Advanced Hyphenated Techniques for Enhanced Sensitivity and Specificity

To meet the demand for analyzing trace amounts of L-methionine in complex biological samples, researchers are increasingly turning to advanced hyphenated analytical techniques. ijpsr.comsaspublishers.com A hyphenated technique involves coupling a separation method, like liquid chromatography, with a highly sensitive detection method, such as mass spectrometry. saspublishers.com

The use of Ultra High-Performance Liquid Chromatography (UHPLC) instead of conventional HPLC offers significant improvements. UHPLC systems use columns with smaller particles (<2 µm), which results in much faster separations (e.g., under 10 minutes for over 20 amino acids) and sharper peaks, leading to better resolution and higher sensitivity. jasco.hujascoinc.com

When UHPLC is coupled with tandem mass spectrometry (MS/MS), the resulting UHPLC-MS/MS technique provides the ultimate in sensitivity and specificity. researchgate.net

Enhanced Specificity: While a UV-Vis detector identifies this compound based on its retention time and absorbance at a specific wavelength (around 468 nm), this can be prone to interference from other compounds in a complex matrix. jasco.hu A mass spectrometer, however, confirms the identity by measuring the specific mass-to-charge ratio of the this compound molecule and its characteristic fragments, virtually eliminating ambiguity. saspublishers.com

Superior Sensitivity: LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), are exceptionally sensitive, capable of detecting amino acids at femtomole (10⁻¹⁵ mole) levels. researchgate.net This allows for the accurate quantification of L-methionine in samples where its concentration is extremely low.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Typical Sensitivity | Specificity |

|---|---|---|---|---|

| HPLC-UV | High-Performance Liquid Chromatography | UV-Vis Absorbance | Nanomole (nmol) | Moderate |

| UHPLC-UV | Ultra High-Performance Liquid Chromatography | UV-Vis Absorbance | Picomole (pmol) jasco.hu | Moderate |

| UHPLC-MS/MS | Ultra High-Performance Liquid Chromatography | Mass-to-Charge Ratio & Fragmentation | Femtomole (fmol) researchgate.net | Very High saspublishers.comresearchgate.net |

Expansion of Applications in Novel Biological Systems and Disease Research

The ability to precisely quantify L-methionine as this compound using modern analytical techniques opens doors to new research areas in biology and medicine. Methionine is a crucial amino acid involved in protein synthesis, methylation, and the production of other key metabolites like cysteine and glutathione (B108866). mdpi.comresearchgate.net Dysregulation of methionine metabolism is implicated in numerous diseases. researchgate.netthuenen.de

Future research will likely focus on using this compound analysis to:

Cancer Research: Many cancer cells exhibit an increased dependence on methionine for growth and survival. researchgate.netverywellhealth.com Quantifying methionine levels in tumors or patient plasma could serve as a diagnostic or prognostic biomarker and help in monitoring the efficacy of methionine-restriction therapies. researchgate.netnih.gov

Neurodegenerative Diseases: Oxidative stress and mitochondrial dysfunction are hallmarks of neurodegenerative conditions like Parkinson's disease. mdpi.com L-methionine plays a key role in synthesizing the antioxidant glutathione and can be reversibly oxidized itself, acting as a scavenger of reactive oxygen species. mdpi.comresearchgate.net Tracking L-methionine levels could provide insights into the progression of these diseases and the effectiveness of antioxidant interventions.

Metabolic Engineering: In biotechnology, microorganisms are engineered to overproduce valuable compounds. Sensitive quantification of intracellular amino acids like L-methionine is critical for optimizing fermentation processes and improving strain development in organisms such as Corynebacterium glutamicum and Escherichia coli. thuenen.deresearchgate.netmdpi.com

Liver Disease: As a lipotropic agent, methionine is vital for liver function, and its metabolism is often altered in liver diseases. researchgate.netverywellhealth.com Monitoring L-methionine could aid in understanding the pathophysiology of liver damage.

Theoretical Studies and Computational Modeling Related to this compound Interactions

Computational and theoretical modeling provides a powerful lens for understanding chemical processes at a molecular level, a frontier that is beginning to be applied to derivatization agents and their products. imperial.ac.uk Such studies can complement experimental work by providing mechanistic insights and predicting molecular behavior. researchgate.netwikipedia.org

Emerging research avenues in this domain include:

Modeling the Derivatization Reaction: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the reaction mechanism between dabsyl chloride and L-methionine. researchgate.net This can help elucidate the reaction pathway, identify transition states, and predict reaction kinetics, leading to optimized derivatization conditions (e.g., pH, temperature, solvent).

Simulating Chromatographic Behavior: Molecular dynamics (MD) simulations can be used to model the interaction of the this compound molecule with the stationary phase (e.g., C18) and mobile phase of a chromatography column. This can help in understanding the factors that govern its retention time and peak shape, aiding in the rational development of new and improved separation methods.

Predicting Spectroscopic Properties: Computational models can predict the UV-Vis absorbance spectrum of this compound. This can help confirm that the measured absorbance maximum corresponds to the correct molecule and explain any spectral shifts observed under different environmental conditions.